

A Comparative Spectroscopic Guide to Thiazole Aldehydes for Drug Discovery

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Compound of Interest

Compound Name: 2-Morpholino-1,3-thiazole-5-carbaldehyde

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For researchers, scientists, and drug development professionals, this guide offers a comprehensive look at the spectral properties of key thiazole aldehyde derivatives. While a full spectral analysis of **2-Morpholino-1,3-thiazole-5-carbaldehyde** is not publicly available, this guide provides a detailed examination of the closely related and structurally significant alternative, 2-Amino-1,3-thiazole-5-carbaldehyde. This comparative data is crucial for the identification, characterization, and development of novel thiazole-based therapeutic agents.

The thiazole ring is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The introduction of a morpholine substituent at the 2-position and a carbaldehyde at the 5-position, as seen in **2-Morpholino-1,3-thiazole-5-carbaldehyde**, creates a molecule with significant potential for further chemical modification and exploration in drug discovery programs. Understanding the spectral characteristics of such molecules is fundamental to confirming their identity, purity, and structural integrity.

This guide presents the available spectral data for 2-Amino-1,3-thiazole-5-carbaldehyde, a vital precursor and structural analog, offering a benchmark for researchers working with similar compounds. The data is presented in a clear, tabular format for ease of comparison, followed by detailed experimental protocols for the key spectroscopic techniques employed in the analysis of such organic molecules.

Spectral Data Comparison: 2-Amino-1,3-thiazole-5-carbaldehyde

The following tables summarize the key spectral data for 2-Amino-1,3-thiazole-5-carbaldehyde, providing a reference for the expected spectroscopic signatures of this class of compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Data[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not publicly available in a structured format			

Note: While the existence of a ¹H NMR spectrum is indicated, specific peak assignments are not readily available in public databases.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data[1]

Chemical Shift (δ) ppm	Assignment
Data not publicly available in a structured format	

Note: While the existence of a ¹³C NMR spectrum is indicated, specific peak assignments are not readily available in public databases.

IR (Infrared) Spectral Data[1]

Wavenumber (cm^{-1})	Interpretation
Data not publicly available in a structured format	

Note: The IR spectrum was recorded using the KBr-Pellet technique with a Bruker IFS 85 instrument. Specific peak assignments are not detailed in the available source.

Mass Spectrometry Data

m/z	Interpretation
Data not publicly available	

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques commonly used in the full spectral analysis of organic compounds like **2-Morpholino-1,3-thiazole-5-carbaldehyde** and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of a molecule.

Procedure:

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent is critical and should be based on the solubility of the compound and its chemical inertness.
- Tube Transfer: Filter the solution into a clean 5 mm NMR tube.
- Instrumentation: Place the NMR tube into the spectrometer's probe.
- Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure high-resolution spectra.
- Acquisition: Acquire the desired NMR spectra (e.g., ^1H , ^{13}C , DEPT, COSY, HSQC). The acquisition parameters, such as the number of scans and relaxation delays, are optimized for the specific nucleus and experiment.
- Processing: The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in a molecule.

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place a portion of the powder into a pellet-forming die.
 - Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.
- Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
- Sample Spectrum: Place the KBr pellet in the spectrometer's sample holder and record the sample spectrum.
- Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are then correlated to specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of a molecule.

Procedure:

- Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[\[1\]](#)
- Ionization: Introduce the sample into the mass spectrometer. The choice of ionization technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) depends on the

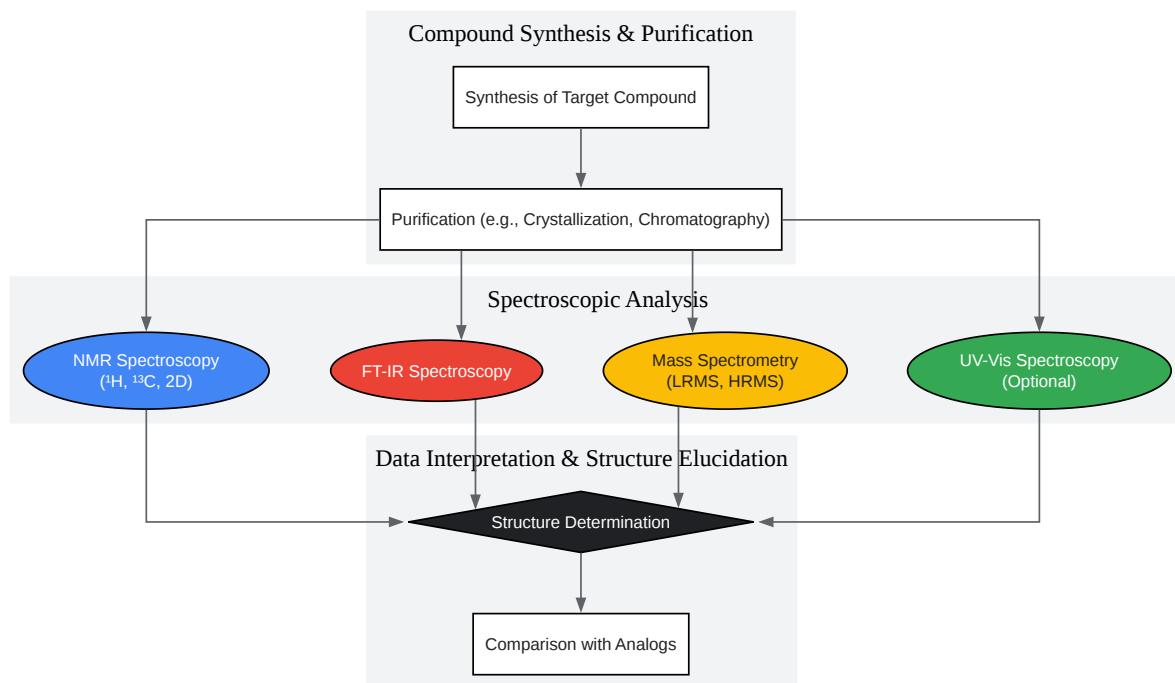
analyte's properties. ESI is a "soft" ionization technique suitable for many organic molecules.

[2]

- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
- Data Interpretation: The molecular ion peak ($[M]^+$ or $[M+H]^+$) provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental formula. The fragmentation pattern can offer structural information.

Workflow for Full Spectral Analysis

The following diagram illustrates the logical workflow for a comprehensive spectral analysis of a novel organic compound.



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